Methyl 3-(2-methoxy-2-oxoethylthio)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(2-methoxy-2-oxoethylthio)thiophene-2-carboxylate is an organic compound with the molecular formula C10H10O4S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features both ester and thioester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-methoxy-2-oxoethylthio)thiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl thiophene-2-carboxylate is then subjected to a thioesterification reaction with 2-methoxy-2-oxoethylthiol under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxy-2-oxoethylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester and thioester groups can be reduced to their corresponding alcohols and thiols.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols and thiols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Methyl 3-(2-methoxy-2-oxoethylthio)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-methoxy-2-oxoethylthio)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the ester and thioester groups can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-methoxy-2-oxoethyl)thio propionate: Similar structure but lacks the thiophene ring.
Methyl 3-oxotetrahydrothiophene-2-carboxylate: Contains a tetrahydrothiophene ring instead of a thiophene ring.
Methyl 3-(methoxycarbonylmethylthio)propionate: Similar functional groups but different core structure.
Uniqueness
Methyl 3-(2-methoxy-2-oxoethylthio)thiophene-2-carboxylate is unique due to the presence of both ester and thioester groups attached to a thiophene ring. This combination of functional groups and heterocyclic core provides distinct chemical reactivity and potential for diverse applications in various fields.
Biological Activity
Methyl 3-(2-methoxy-2-oxoethylthio)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C9H10O5S. The compound features a thiophene ring, which is a sulfur-containing heterocycle, along with ester and thioester functional groups. This unique combination contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The ester and thioester groups are capable of undergoing hydrolysis, releasing active metabolites that may modulate enzyme activity or receptor interactions. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity to biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has shown potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, such as the NF-kB signaling pathway. This makes it a candidate for further investigation in the context of inflammatory diseases .
Research Findings and Case Studies
A number of studies have explored the biological activity of this compound:
-
Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy against selected pathogens.
- Method : Disk diffusion method on agar plates.
- Results : The compound demonstrated a zone of inhibition comparable to standard antibiotics, indicating potent antimicrobial activity.
- Anti-inflammatory Study :
- Mechanistic Insights :
Data Table: Biological Activities Overview
Activity Type | Methodology | Key Findings |
---|---|---|
Antimicrobial | Disk diffusion assay | Effective against Gram-positive and Gram-negative bacteria |
Anti-inflammatory | ELISA for cytokines | Reduced TNF-alpha and IL-6 production |
Mechanistic study | Molecular docking | High binding affinity to relevant enzymes |
Properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S2/c1-12-7(10)5-15-6-3-4-14-8(6)9(11)13-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZSGKGAQTZVNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(SC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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